
N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide” is a complex organic molecule. The name suggests it contains an indazole core, which is a type of heterocyclic aromatic compound . The molecule also contains a carboxamide group and a fluoro-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an indazole core, which is a fused two-ring system consisting of a benzene ring and a pyrazole ring. Attached to this core is a carboxamide group (which contains a carbon, oxygen, and nitrogen) and a 2-fluoro-4-methylphenyl group .Aplicaciones Científicas De Investigación
Amyloid Imaging in Alzheimer's Disease
Indazole derivatives, similar in structure to N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide, have been explored for their potential in amyloid imaging within Alzheimer's disease research. Amyloid imaging ligands, such as those derived from indazole, enable the in vivo measurement of amyloid deposits in the brain, providing crucial insights into the pathophysiological mechanisms and progression of Alzheimer's disease. This technique facilitates the early detection of the disease and aids in the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Synthetic Routes for Bioactive Compounds
Indazole-based compounds, such as N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide, play a critical role in the development of new drugs due to their significant biological activities. These activities include anti-inflammatory and anticancer effects, among others. The synthetic routes for creating such indazole derivatives are crucial for the development of novel therapeutic agents. Studies focusing on these synthetic pathways provide valuable insights into creating more effective and targeted medications (Kaushik et al., 2019).
Therapeutic Applications of Indazole Derivatives
The indazole scaffold is fundamental in developing compounds with potential therapeutic value, including those related to N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide. These derivatives exhibit a broad spectrum of biological activities, making them promising candidates for treating various disorders, such as cancer, inflammation, and neurodegeneration. Research on indazole derivatives has identified compounds with promising anticancer and anti-inflammatory activities, highlighting the versatility and significance of indazole-based structures in medicinal chemistry (Denya, Malan, & Joubert, 2018).
Propiedades
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAYGFLQDNBXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)


![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)
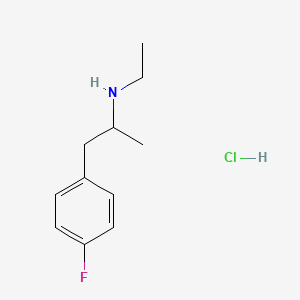
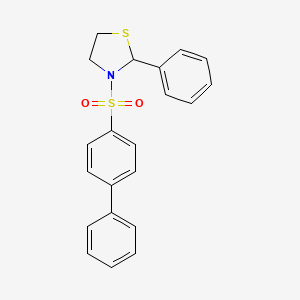
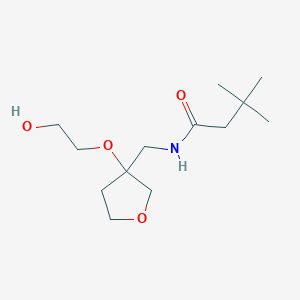
![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584059.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2584062.png)
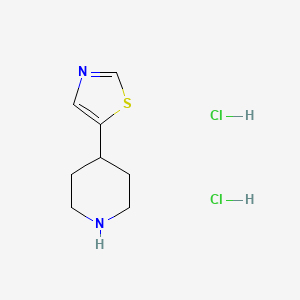
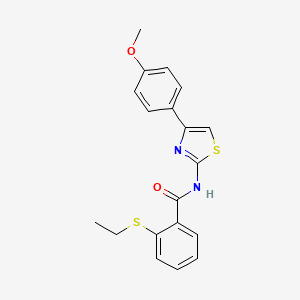
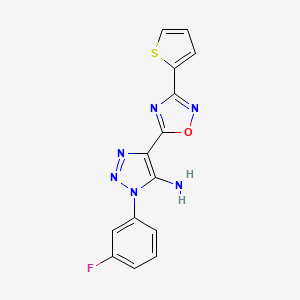
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2584070.png)